Iveme

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

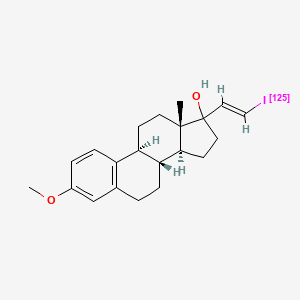

Iveme, also known as this compound, is a useful research compound. Its molecular formula is C21H27IO2 and its molecular weight is 436.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antiparasitic Applications

Veterinary Use

Ivermectin is widely used as an antiparasitic agent in veterinary medicine, effectively controlling a range of gastrointestinal parasites in livestock and pets. It has been shown to provide prolonged control over parasites such as roundworms and mites, making it a staple in animal health management .

Human Use

In humans, ivermectin is primarily utilized for the treatment of onchocerciasis (river blindness) and lymphatic filariasis. Its efficacy against these diseases has been well-documented, leading to significant public health improvements in endemic regions. The drug works by binding to glutamate-gated chloride channels, causing paralysis and death of the parasites .

Anticancer Potential

Recent studies have highlighted ivermectin's potential as an anticancer agent. Research indicates that ivermectin can inhibit the proliferation of various cancer cell lines, including breast, colorectal, and melanoma cancers. For instance:

- Colorectal Cancer : Studies demonstrated that ivermectin could significantly inhibit the growth of colorectal cancer cells (SW480 and SW1116) and promote apoptosis through increased Caspase-3/7 activity .

- Breast Cancer : Ivermectin has shown promise in reversing drug resistance in breast cancer cells, enhancing their susceptibility to chemotherapeutic agents like vincristine and adriamycin .

Table 1 summarizes key studies investigating the anticancer effects of ivermectin:

| Study Reference | Cancer Type | Methodology | Key Findings |

|---|---|---|---|

| Jiang et al. | Colorectal | In Vivo and In Vitro | Inhibited cell growth; promoted apoptosis |

| Zhou et al. | Colorectal | In Vivo | Dose-dependent inhibition of cell growth |

| Various studies | Breast Cancer | In Vitro | Reversed drug resistance in resistant cell lines |

Antiviral Activity

Ivermectin has also been investigated for its antiviral properties. Recent research suggests that it may inhibit the replication of viruses such as SARS-CoV-2, the virus responsible for COVID-19. The mechanism involves interference with viral proteins essential for replication .

Emerging Research Areas

Beyond its established uses, ivermectin is being explored for additional therapeutic applications:

- Antimicrobial Properties : Studies have indicated that ivermectin possesses broad-spectrum antimicrobial activity against various pathogens, making it a candidate for further investigation in treating infections beyond parasitic diseases .

- Neuroprotective Effects : Preliminary research suggests potential neuroprotective effects of ivermectin, indicating possible applications in neurodegenerative diseases .

Eigenschaften

CAS-Nummer |

85549-75-3 |

|---|---|

Molekularformel |

C21H27IO2 |

Molekulargewicht |

436.3 g/mol |

IUPAC-Name |

(8R,9S,13S,14S)-17-[(E)-2-(125I)iodanylethenyl]-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C21H27IO2/c1-20-9-7-17-16-6-4-15(24-2)13-14(16)3-5-18(17)19(20)8-10-21(20,23)11-12-22/h4,6,11-13,17-19,23H,3,5,7-10H2,1-2H3/b12-11+/t17-,18-,19+,20+,21?/m1/s1/i22-2 |

InChI-Schlüssel |

CNXYYKZZDGUKQL-WOFXFJSVSA-N |

SMILES |

CC12CCC3C(C1CCC2(C=CI)O)CCC4=C3C=CC(=C4)OC |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2(/C=C/[125I])O)CCC4=C3C=CC(=C4)OC |

Kanonische SMILES |

CC12CCC3C(C1CCC2(C=CI)O)CCC4=C3C=CC(=C4)OC |

Synonyme |

17 alpha-(125I)iodovinylestradiol-3-methyl ether 17-iodovinylestradiol-3-methyl ether IVEME |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.